molecular formula C13H20N2O B290305 2-propyl-N-(2-pyridinyl)pentanamide

2-propyl-N-(2-pyridinyl)pentanamide

Cat. No. B290305
M. Wt: 220.31 g/mol
InChI Key: JLWNYGLHHBWRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyl-N-(2-pyridinyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known as GW501516 or Endurobol. This compound has gained significant attention in the scientific community due to its potential as a performance-enhancing drug and its ability to improve endurance in athletes. However, it is important to note that the use of this compound as a drug is illegal and poses significant health risks. In

Mechanism of Action

The mechanism of action of 2-propyl-N-(2-pyridinyl)pentanamide is complex and not fully understood. However, it is believed that this compound works by activating the PPARδ receptor, which in turn stimulates the expression of genes involved in lipid metabolism and energy expenditure. This results in an increase in fat burning and a decrease in fat storage, leading to improved endurance and athletic performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-propyl-N-(2-pyridinyl)pentanamide are well documented. Studies have shown that this compound can improve endurance and athletic performance by increasing the expression of genes involved in lipid metabolism and energy expenditure. It has also been shown to increase the levels of HDL cholesterol, which is known as the "good" cholesterol, and decrease the levels of LDL cholesterol, which is known as the "bad" cholesterol.

Advantages and Limitations for Lab Experiments

The use of 2-propyl-N-(2-pyridinyl)pentanamide in lab experiments has several advantages and limitations. One of the main advantages is that it can be used to study the role of PPARδ receptor activation in metabolic disorders such as obesity and diabetes. However, it is important to note that the use of this compound in lab experiments is limited by its potential as a performance-enhancing drug and the associated health risks.

Future Directions

There are several future directions for research on 2-propyl-N-(2-pyridinyl)pentanamide. One of the most promising areas of research is in the development of new drugs that target the PPARδ receptor for the treatment of metabolic disorders. Another area of research is in the development of new performance-enhancing drugs that do not pose significant health risks. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 2-propyl-N-(2-pyridinyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a performance-enhancing drug and its ability to improve endurance in athletes. However, it is important to note that the use of this compound as a drug is illegal and poses significant health risks. The scientific research application of this compound is focused on its potential use in treating metabolic disorders such as obesity and diabetes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 2-propyl-N-(2-pyridinyl)pentanamide is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of a pyridine derivative with a propyl derivative to form the desired compound.

Scientific Research Applications

2-propyl-N-(2-pyridinyl)pentanamide has been extensively studied for its potential use in treating various medical conditions. One of the most promising applications of this compound is in the treatment of metabolic disorders such as obesity and diabetes. Studies have shown that this compound can activate the PPARδ receptor, which plays a key role in regulating lipid metabolism and insulin sensitivity.

properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-propyl-N-pyridin-2-ylpentanamide

InChI

InChI=1S/C13H20N2O/c1-3-7-11(8-4-2)13(16)15-12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,15,16)

InChI Key

JLWNYGLHHBWRCT-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=CC=N1

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC=N1

Origin of Product

United States

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